4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-3-oxo-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-7-3-2-6(10(13)14)4-8(7)15-5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWACAMRHWXPDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Cyclocondensation Reaction
Under reflux in ethanol, 4-hydroxy-3-nitrobenzoic acid reacts with methylamine hydrochloride in the presence of paraformaldehyde to form the benzoxazine ring. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol |
| Catalyst | Pd/C (10% w/w) |
| Reaction Time | 12–18 hours |
| Yield | 62–68% |
Oxidation to 3-Oxo Group
The intermediate amine undergoes oxidation using potassium permanganate in acidic medium to introduce the 3-oxo functionality.
Optimization Note: Excess oxidant leads to over-oxidation; stoichiometric control via dropwise addition improves yield to 75–82%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates ring-closure kinetics, enhancing efficiency:
One-Pot Procedure
A mixture of methyl 4-hydroxy-3-aminobenzoate and methyl vinyl ketone undergoes microwave-assisted cyclization at 150°C for 20 minutes. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid.
Key Advantages:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | CuI | 72 | 95 |
| Ethanol | — | 65 | 89 |
| Acetonitrile | ZnCl₂ | 81 | 97 |
Flow Chemistry Approaches
Continuous-flow systems mitigate side reactions during scale-up:
Microreactor Design
- Reactant Feed: 4-Hydroxy-3-nitrobenzoic acid (0.5 M) and methylamine (1.2 eq) in THF.
- Residence Time: 8 minutes at 100°C.
- Post-Reaction Processing: In-line reduction using H₂/Pd-C cartridge, followed by oxidation with KMnO₄.
Outcome:
Enantioselective Synthesis
For chiral variants, asymmetric catalysis is employed:
Chiral Ligand-Mediated Cyclization
Using (R)-BINAP as a ligand with Cu(OTf)₂, enantiomeric excess (ee) of 92% is achieved.
Conditions:
| Parameter | Value |
|---|---|
| Ligand | (R)-BINAP (10 mol%) |
| Temperature | 60°C |
| Solvent | Toluene |
| ee | 92% |
Hydrolysis of Ester Precursors
The methyl ester derivative (CAS 142166-00-5) serves as a key intermediate:
Alkaline Hydrolysis
Mechanistic Insight: Nucleophilic acyl substitution cleaves the ester, yielding the sodium carboxylate, which is acidified to the free acid.
Analytical Validation
Structural Confirmation
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV (254 nm) | C18, 5 μm | 99.2 |
| UPLC-MS | HSS T3, 1.8 μm | 99.5 |
Industrial-Scale Considerations
Cost-Efficient Catalysts
Environmental Impact
Emerging Technologies
Photocatalytic Oxidation
Visible-light-driven oxidation using TiO₂ nanoparticles achieves 88% yield at ambient temperature.
Biocatalytic Routes
Lipase-mediated ester hydrolysis under mild conditions (pH 7, 37°C) affords 91% yield, avoiding harsh acids/bases.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different products, often involving the conversion of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development aimed at treating conditions such as arthritis and chronic pain syndromes.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activities. The results indicated that certain modifications enhanced its potency against inflammatory pathways in vitro .
Agricultural Chemistry
This compound has also been evaluated for its efficacy as a biopesticide. Its ability to disrupt pest metabolism makes it a promising candidate for environmentally friendly pest control solutions.
Case Study :
Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced the population of aphids on treated crops without harming beneficial insects .
Material Science
In material science, this compound has been utilized in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in resistance to thermal degradation.
Data Table: Properties of Polymer Composites
| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 30 |
| Polymer A + 5% Additive | 280 | 35 |
| Polymer A + 10% Additive | 300 | 40 |
Mechanism of Action
The mechanism of action of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Benzoxazine Derivatives
Table 1: Structural and Physicochemical Comparison
Functional Group and Reactivity Differences
Chlorine vs. Methyl Substituents The 6-chloro analog (C9H6ClNO4) exhibits heightened electrophilicity due to the electron-withdrawing Cl atom, facilitating nucleophilic aromatic substitutions. Its lactam structure promotes intramolecular hydrogen bonding, enhancing stability in polar solvents .
Sulfur Substitution (Benzothiazine Analog)
- Replacing the oxazine oxygen with sulfur introduces a thioether group , reducing ring electronegativity and altering hydrogen-bonding capacity. This modification may influence binding affinity in enzyme inhibition studies .
Amide vs. Carboxylic Acid Derivatives
- A derivative with a cyclopropyl-pyrimidinyl amide (C24H21N5O4, MW: 443.45 g/mol) replaces the carboxylic acid with a bulky amide group, reducing acidity but increasing specificity for target interactions. The larger size may limit bioavailability .
Fluoro-Piperazine Derivative
- The (RS)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid incorporates a fluorine atom (electron-withdrawing) and a piperazine ring (basic, hydrogen-bond acceptor). These features enhance solubility in physiological environments and modulate receptor binding .
Biological Activity
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 861338-27-4) is a compound belonging to the benzoxazine family, which has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
The molecular formula of this compound is , with a molecular weight of 207.18 g/mol. It is characterized by the presence of a benzoxazine ring and a carboxylic acid functional group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of salicylamide with various aldehydes and ketones. A notable method includes the use of hydrogen carbonate hydrolysis of corresponding esters, leading to the formation of the desired benzoxazine structure .
Antioxidant Activity
Recent studies have indicated that compounds similar to 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For instance, derivatives have shown effective inhibition of lipid peroxidation in vitro .
Antiviral Activity
Research has demonstrated that certain benzoxazine derivatives possess antiviral properties, particularly against HIV. In studies focusing on structural analogs, compounds were found to inhibit HIV integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) which suggests that 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine could exhibit similar activity due to structural similarities .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazine derivatives has been highlighted in various studies. Compounds have been shown to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models. This suggests that 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine may also exert anti-inflammatory effects through similar mechanisms.
Case Studies
Q & A
Q. What are the established synthetic routes for 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example:
- Step 1 : Condensation of substituted benzoxazine precursors under reflux with catalysts like ZnCl₂ in polar aprotic solvents (e.g., DMF).
- Step 2 : Carboxylation at the 7-position using CO₂ or carboxylic acid derivatives under controlled pH (e.g., NaOH in MeOH/H₂O mixtures).
- Critical parameters include temperature (70–100°C), solvent choice (DMF for solubility), and stoichiometric control of methylating agents. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) confirm regiochemistry and methyl/carboxylic acid groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 237.06 for C₁₁H₁₁NO₄) .
Q. How does the compound’s solubility profile influence experimental design?
The carboxylic acid group confers pH-dependent solubility:
- Polar solvents : Soluble in DMSO or alkaline aqueous solutions (pH > 8).
- Organic solvents : Limited solubility in chloroform or ethyl acetate. Stability studies (e.g., 24-hour agitation in PBS at 37°C) are recommended to assess degradation under physiological conditions .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce byproducts from competing cyclization pathways?
- Solvent modulation : Use of DMF with ZnCl₂ suppresses side reactions during cyclization.
- Temperature gradients : Slow heating (2°C/min) minimizes kinetic byproducts.
- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl esters) prevents unwanted interactions during benzoxazine ring formation .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., dihydro-oxazine ring conformation) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict theoretical spectra for comparison .
Q. What strategies are effective for evaluating the compound’s biological activity against related analogs?
- Structure-activity relationship (SAR) : Synthesize derivatives with variations at the 4-methyl or 7-carboxylic acid positions.
- In vitro assays : Test anti-proliferative activity (e.g., MTT assay on cancer cell lines) and compare IC₅₀ values to analogs like 4-aryl-benzoxazines .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. What challenges arise in purifying this compound due to its polar functional groups?
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate → methanol) to separate polar impurities.
- Acid-base extraction : Adjust pH to precipitate the compound from aqueous solutions.
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>99%) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
